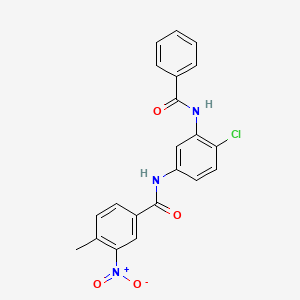![molecular formula C20H16BrFN2O B11694386 2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11694386.png)
2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromonaftilen-1-il)-N'-[(1E)-1-(4-fluorofenil)etilidene]acetohidrazida es un compuesto orgánico sintético que pertenece a la clase de las hidrazidas
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-bromonaftilen-1-il)-N'-[(1E)-1-(4-fluorofenil)etilidene]acetohidrazida generalmente implica la condensación de 2-(4-bromonaftilen-1-il)acetohidrazida con 4-fluorobenzaldehído en condiciones ácidas o básicas. La reacción generalmente se lleva a cabo en un solvente adecuado como etanol o metanol, y el producto se purifica por recristalización o cromatografía.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, el uso de solventes y reactivos de grado industrial y el empleo de técnicas de purificación a gran escala como destilación o cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-bromonaftilen-1-il)-N'-[(1E)-1-(4-fluorofenil)etilidene]acetohidrazida puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, potencialmente alterando sus propiedades químicas.
Sustitución: Los átomos de bromo y flúor en el compuesto se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica o electrofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄) se utilizan típicamente.
Sustitución: Reactivos como yoduro de sodio (NaI) en acetona u otros nucleófilos pueden facilitar las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Posible uso en el estudio de vías e interacciones biológicas.
Medicina: Investigado por sus posibles propiedades terapéuticas, como actividades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-(4-bromonaftilen-1-il)-N'-[(1E)-1-(4-fluorofenil)etilidene]acetohidrazida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Las vías exactas y las interacciones moleculares dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
2-(4-bromonaftilen-1-il)acetohidrazida: Carece del grupo fluorofenilo pero comparte la parte bromonaftileno.
N'-[(1E)-1-(4-fluorofenil)etilidene]acetohidrazida: Contiene el grupo fluorofenilo pero carece de la parte bromonaftileno.
Propiedades
Fórmula molecular |
C20H16BrFN2O |
|---|---|
Peso molecular |
399.3 g/mol |
Nombre IUPAC |
2-(4-bromonaphthalen-1-yl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C20H16BrFN2O/c1-13(14-6-9-16(22)10-7-14)23-24-20(25)12-15-8-11-19(21)18-5-3-2-4-17(15)18/h2-11H,12H2,1H3,(H,24,25)/b23-13+ |
Clave InChI |
UUCOSUSYVVLISH-YDZHTSKRSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CC1=CC=C(C2=CC=CC=C12)Br)/C3=CC=C(C=C3)F |
SMILES canónico |
CC(=NNC(=O)CC1=CC=C(C2=CC=CC=C12)Br)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B11694303.png)

![1-Butoxy-3-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B11694308.png)
![Methyl[2,2,2-trifluoro-1-(3-methoxyphenyl)ethyl]phosphinic acid](/img/structure/B11694311.png)
![N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11694313.png)
![4-{[(E)-(3,5-dibromo-2-methoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11694314.png)
![N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)pentanamide](/img/structure/B11694316.png)
![2-bromo-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11694321.png)
![N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11694328.png)
![5-chloro-N-[2-(4-chlorophenoxy)ethyl]-2-nitroaniline](/img/structure/B11694332.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11694342.png)

![4-{(2E)-2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzenesulfonamide](/img/structure/B11694349.png)
![(5E)-5-({4-[(4-Bromophenyl)methoxy]phenyl}methylidene)-1-(4-chlorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11694360.png)
